molecular formula C7H7N3 B2514795 2-(Pyrazin-2-yl)propanenitrile CAS No. 1344351-46-7

2-(Pyrazin-2-yl)propanenitrile

Cat. No.: B2514795
CAS No.: 1344351-46-7
M. Wt: 133.154
InChI Key: RWDUQVRXGDCKCG-UHFFFAOYSA-N
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Description

2-(Pyrazin-2-yl)propanenitrile is an organic compound with the molecular formula C7H7N3 It is characterized by the presence of a pyrazine ring attached to a propanenitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyrazin-2-yl)propanenitrile typically involves the reaction of methyl pyrazine-2-carboxylate with acetonitrile in the presence of a base such as sodium hydride. The reaction is carried out in a solvent like dioxane and heated to reflux for several hours .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimization of reaction parameters can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-(Pyrazin-2-yl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The pyrazine ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed for reduction reactions.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions on the pyrazine ring.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted pyrazine derivatives.

Scientific Research Applications

2-(Pyrazin-2-yl)propanenitrile finds applications in several scientific research areas:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(Pyrazin-2-yl)propanenitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the pyrazine ring can engage in π-π interactions with aromatic systems. These interactions can modulate biological pathways and enzyme activities, contributing to its observed effects .

Comparison with Similar Compounds

  • 2-Pyrazinecarboxylic acid
  • 2,3-Pyrazinedicarboxylic acid
  • 3-Aminopyrazine-2-carboxylic acid

Comparison: 2-(Pyrazin-2-yl)propanenitrile is unique due to the presence of the propanenitrile group, which imparts distinct chemical reactivity compared to other pyrazine derivatives.

Properties

IUPAC Name

2-pyrazin-2-ylpropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-6(4-8)7-5-9-2-3-10-7/h2-3,5-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWDUQVRXGDCKCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)C1=NC=CN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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